N-Ethyl-2-nitroaniline is an organic compound with the molecular formula and a CAS Number of 10112-15-9. It appears as a pale yellow to orange powder, characterized by its aromatic structure which includes a nitro group () attached to the second carbon of an aniline derivative. This compound is known for its basic properties and is insoluble in water, making it reactive with acids to form salts and water .
N-Ethyl-2-nitroaniline can be synthesized through several methods, commonly involving the nitration of ethyl-aniline derivatives. A typical synthesis involves:
Alternative methods may include reductive processes or modifications of existing nitroanilines .
N-Ethyl-2-nitroaniline finds applications in various fields:
The compound's unique properties make it valuable in both industrial and laboratory settings .
Interaction studies involving N-ethyl-2-nitroaniline focus on its reactivity with other chemicals. Notably, it may exhibit incompatibility with strong oxidizing agents, isocyanates, and halogenated compounds. Understanding these interactions is crucial for safe handling and application in chemical processes .
N-Ethyl-2-nitroaniline shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Characteristics | Unique Features |
|---|---|---|---|
| N-Ethyl-4-nitroaniline | Yellow crystals | Nitro group at para position | |
| 2-Nitroaniline | Colorless to pale yellow solid | Lacks ethyl substituent | |
| N-Methyl-2-nitroaniline | Similar appearance | Methyl group instead of ethyl |
These compounds are distinguished by the position of the nitro group and the nature of substituents on the aromatic ring. The unique positioning of the nitro group in N-ethyl-2-nitroaniline contributes to its specific reactivity and applications compared to its analogs .
Irritant